molecular formula C17H18F3NO B2488602 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2309750-32-9

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2488602
CAS No.: 2309750-32-9
M. Wt: 309.332
InChI Key: MWUIZZVSPSDWNP-UHFFFAOYSA-N
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Description

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The presence of the trifluoromethyl group adds unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-11-7-14-5-6-15(8-11)21(14)16(22)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14-15H,1,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUIZZVSPSDWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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